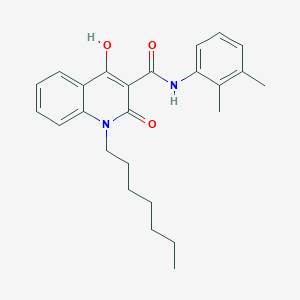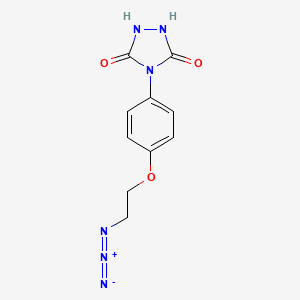
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azidoethoxy group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety. The presence of the azido group makes it a versatile intermediate for various chemical reactions, particularly in the field of click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-bromoethoxy)phenyl compound.
Azidation: The bromoethoxy compound undergoes a nucleophilic substitution reaction with sodium azide to form the azidoethoxy derivative.
Cyclization: The azidoethoxy derivative is then subjected to cyclization with hydrazine and carbon dioxide to form the triazolidine-3,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione can undergo various types of chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for the cycloaddition of azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of azides.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, thereby altering their function or localization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Azidoethoxy)phenylacetic acid
- 2-(4-(2-Azidoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione ring, which imparts distinct chemical properties and reactivity compared to other azidoethoxy phenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C10H10N6O3 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
4-[4-(2-azidoethoxy)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N6O3/c11-15-12-5-6-19-8-3-1-7(2-4-8)16-9(17)13-14-10(16)18/h1-4H,5-6H2,(H,13,17)(H,14,18) |
InChI-Schlüssel |
MHGMHPVYCVQIET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)OCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15086543.png)
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
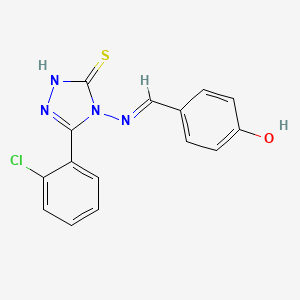
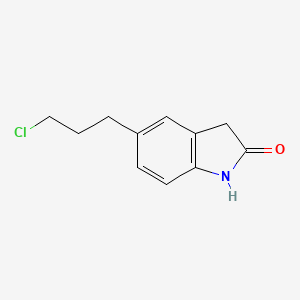
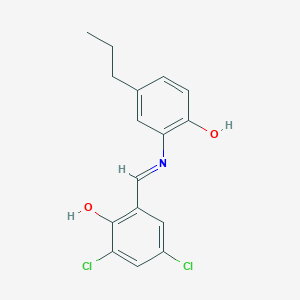




![(+/-)-(1S*,2S*,5R*)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15086618.png)
